molecular formula C27H23N3O4S B11440500 Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11440500
M. Wt: 485.6 g/mol
InChI Key: LBWCAADLMJDIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can lead to a wide range of substituted dihydropyridine compounds .

Scientific Research Applications

ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to interact with calcium channels, modulating their activity and affecting cellular calcium levels. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique structural features, such as the presence of a furan ring and a phenylcarbamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H23N3O4S/c1-2-33-27(32)24-23(21-14-9-15-34-21)20(16-28)26(30-25(24)18-10-5-3-6-11-18)35-17-22(31)29-19-12-7-4-8-13-19/h3-15,23,30H,2,17H2,1H3,(H,29,31)

InChI Key

LBWCAADLMJDIJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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